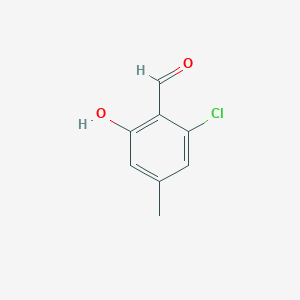

2-Chloro-6-hydroxy-4-methylbenzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

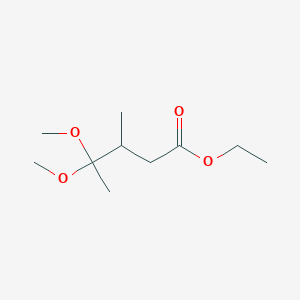

The molecular formula of 2-Chloro-6-hydroxy-4-methylbenzaldehyde is C8H7ClO2 . The molecular weight is 154.59 .Physical And Chemical Properties Analysis

The melting point of 2-Chloro-6-hydroxy-4-methylbenzaldehyde is 27-30°C . The density is predicted to be 1.195±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen

Intermediate for Synthesis of Liquid Crystal

2-Chloro-6-hydroxy-4-methylbenzaldehyde is used as an intermediate in the synthesis of liquid crystals . Liquid crystals are a state of matter that has properties between those of conventional liquids and those of solid crystals. They are used in a wide range of applications, including displays, sensors, and telecommunication devices.

Pharmaceutical Intermediate

This compound is also used as a pharmaceutical intermediate . Pharmaceutical intermediates are the key components used in the production of active pharmaceutical ingredients (APIs). APIs are the substances in drugs that are biologically active.

Antifungal Agent

Research has shown that benzaldehydes, including 2-Chloro-6-hydroxy-4-methylbenzaldehyde, have potent antifungal activity . They disrupt the fungal antioxidation system, effectively inhibiting fungal growth. This makes them potential candidates for use as antifungal agents or as chemosensitizing agents to enhance the efficacy of conventional antifungal treatments .

Targeting Mitochondrial Respiratory Chain (MRC)

Benzaldehydes, including 2-Chloro-6-hydroxy-4-methylbenzaldehyde, have been studied for their effectiveness in targeting the mitochondrial respiratory chain (MRC) . The MRC is a series of protein complexes in the mitochondria that plays a crucial role in energy production. Targeting the MRC could have implications in various fields, including cancer research and treatment .

Chemosensitizing Agents

Benzaldehydes can function as chemosensitizing agents in concert with conventional drugs or fungicides to improve antifungal efficacy . Chemosensitization can reduce costs, abate resistance, and alleviate negative side effects associated with current antifungal treatments .

Disruption of Cellular Antioxidation

Benzaldehydes disrupt cellular antioxidation systems, which should be an effective method for control of fungal pathogens . Such disruption can be achieved with redox-active compounds. Natural phenolic compounds can serve as potent redox cyclers that inhibit microbial growth through destabilization of cellular redox homeostasis and/or antioxidation systems .

Safety and Hazards

Eigenschaften

IUPAC Name |

2-chloro-6-hydroxy-4-methylbenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c1-5-2-7(9)6(4-10)8(11)3-5/h2-4,11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZPFGRAKQRYFQK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)C=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-6-hydroxy-4-methylbenzaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole](/img/structure/B2393377.png)

![1-[(1-Phenyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-5-amine](/img/structure/B2393381.png)

![2,8-Diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B2393391.png)

![(4-(tert-butyl)phenyl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2393392.png)

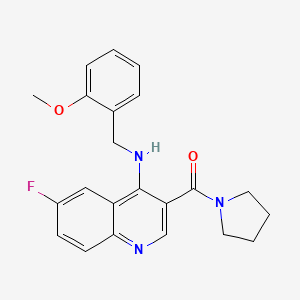

![5-(2-chloro-4-fluorobenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2393394.png)

![4-[2-[4-(Benzenesulfonyl)piperazin-1-yl]-2-oxoethoxy]benzaldehyde](/img/structure/B2393397.png)

![5-((4-Fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2393398.png)